N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14978547
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6O |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H22N6O/c25-18(17-13-7-6-8-14(13)20-23-17)19-11-4-1-2-9-15-21-22-16-10-3-5-12-24(15)16/h3,5,10,12H,1-2,4,6-9,11H2,(H,19,25)(H,20,23) |
| Standard InChI Key | HBWJQEDSSXMJKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)NN=C2C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Introduction
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step reactions. These processes often require careful control of reaction conditions, such as temperature and solvent choice, and may involve techniques like photocatalysis to enhance yields and selectivity. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy to confirm the molecular structure .
Biological Activities and Applications
Compounds with triazolo-pyridine moieties are known for their potential biological activities, including interactions with enzymes and receptors. These interactions can lead to applications in various therapeutic areas, such as oncology and neurology. The presence of a cyclopenta[c]pyrazole ring could further enhance these properties by providing additional sites for interaction with biological targets.
N-(5-124triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
This compound features a similar triazolo-pyridine moiety linked to an indazole structure. It is explored for its potential in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases.
(5-124Triazolo[4,3-a]pyridin-3-ylpentyl)amine Hydrochloride
This compound is used in studies related to enzyme inhibition or receptor modulation. Its synthesis involves refluxing in organic solvents and purification steps like recrystallization or chromatography.
5-oxo-N-[5-(124triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-13thiazolo[3,2-a]pyrimidine-6-carboxamide
This compound contains a thiazole and pyrimidine ring, contributing to its potential biological activities. It is a candidate for further pharmacological investigation due to its unique structural features.
Potential Applications
Given the structural similarities to other biologically active compounds, N-(5- triazolo[4,3-a]pyridin-3-ylpentyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may have potential applications in:
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Oncology: The compound's ability to interact with specific molecular targets could make it useful in cancer therapeutics.
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Neurology: Its structural features might allow it to modulate enzyme activity or receptor functions relevant to neurological disorders.
Data Table: Comparison of Similar Compounds
Note: The table includes compounds with similar structural features to provide context for potential applications and characteristics.
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